molecular formula C24H24N2O3S B2874438 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 954639-09-9

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No. B2874438
CAS RN: 954639-09-9
M. Wt: 420.53
InChI Key: FAJYJFYKFBOERY-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAC is a small molecule and belongs to the class of isoquinolines. It has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound has been the focus of various synthetic and chemical property studies. For instance, Toda et al. (2000) explored the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, highlighting a method that could potentially be applied to the synthesis of similar compounds, including N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000). The process involves intramolecular cyclization, utilizing the Pummerer reaction as a key step, which offers a comprehensive approach to synthesizing complex isoquinoline derivatives.

Structural Aspects and Inclusion Compounds

Research by Karmakar, Sarma, and Baruah (2007) on the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives provides insights into the potential applications of such compounds in developing new materials with unique properties (Karmakar, Sarma, & Baruah, 2007). This research demonstrates the versatility of isoquinoline-based compounds in forming gels and crystalline structures with potential applications in material science and pharmaceuticals.

Molecular Interactions and Biological Activity

Investigations into the biological activity of sulfonamide derivatives, as conducted by Khalid et al. (2014), have revealed the potential for these compounds to exhibit enzymatic inhibition, which could inform further research into the therapeutic applications of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, & Ejaz, 2014). This line of research highlights the importance of such compounds in developing inhibitors for various enzymes, offering potential therapeutic benefits.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-6-5-7-19(14-18)15-24(27)25-22-11-10-20-12-13-26(17-21(20)16-22)30(28,29)23-8-3-2-4-9-23/h2-11,14,16H,12-13,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJYJFYKFBOERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

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